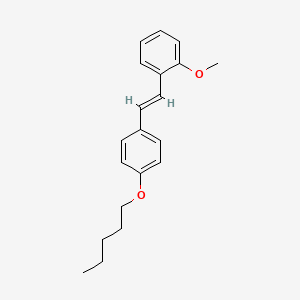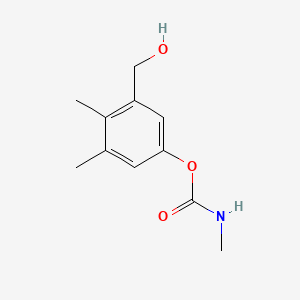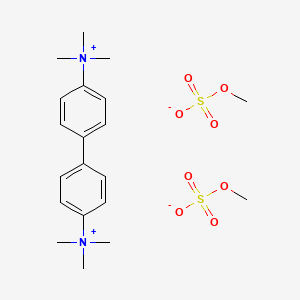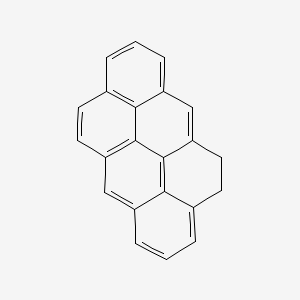
4,5-Dihydroanthanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroanthanthrene is a hydrogenated derivative of anthanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of hydrogen atoms to the anthanthrene structure, resulting in a partially saturated hydrocarbon. It is known for its stability and non-carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dihydroanthanthrene can be synthesized through the catalytic hydrogenation of anthanthrene. This process involves the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows: [ \text{Anthanthrene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of anthanthrene to this compound. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroanthanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthanthrene quinones using oxidizing agents like potassium permanganate.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Anthanthrene quinones.
Reduction: More saturated hydrocarbon derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4,5-Dihydroanthanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the hydrogenation of polycyclic aromatic hydrocarbons.
Biology: Its non-carcinogenic nature makes it a suitable compound for studying the biological effects of polycyclic hydrocarbons without the risk of inducing cancer.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its stability and non-toxic properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 4,5-Dihydroanthanthrene exerts its effects is primarily through its interaction with molecular targets in biological systems. Its stability and non-reactive nature allow it to be used in studies without causing significant biological disruption. The pathways involved include its metabolism and potential interactions with cellular components, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Anthanthrene: The parent compound, which is fully aromatic and more reactive.
1,2,3,7,8,9-Hexahydroanthanthrene: Another hydrogenated derivative with more hydrogen atoms added.
5,6-Dihydro-7,12-dimethylbenz(a)anthracene: A related compound with additional methyl groups and hydrogenation.
Uniqueness: 4,5-Dihydroanthanthrene is unique due to its specific hydrogenation pattern, which imparts stability and non-carcinogenic properties. This makes it particularly valuable for research applications where non-toxic and stable compounds are required .
Properties
CAS No. |
35281-32-4 |
|---|---|
Molecular Formula |
C22H14 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2(11),3(8),4,6,9,12,14,16,20(22)-decaene |
InChI |
InChI=1S/C22H14/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-7,9,11-12H,8,10H2 |
InChI Key |
HIXDHRFUXBDMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=C6C=CC=C1C6=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


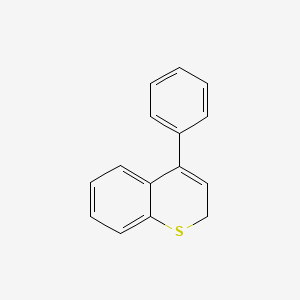
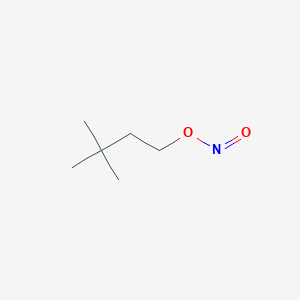
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
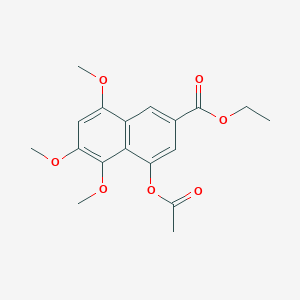
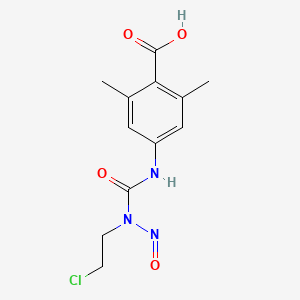
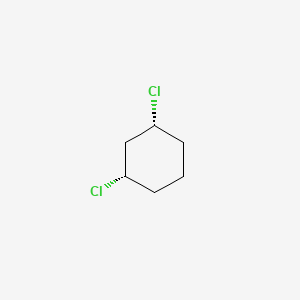
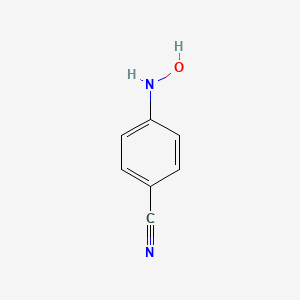
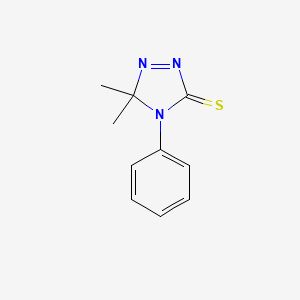
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
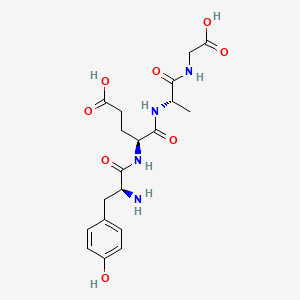
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
